molecular formula C36H54O3 B12428113 Oleoylestrone-d4

Oleoylestrone-d4

Cat. No.: B12428113
M. Wt: 538.8 g/mol
InChI Key: IMIPDPVHGGHVNH-XZOWVZIMSA-N
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Description

Oleoyl ethanolamide-d4 (CAS 946524-36-3) is a deuterated analog of oleoyl ethanolamide (OEA), a naturally occurring endocannabinoid-like lipid involved in regulating appetite, lipid metabolism, and inflammation . The deuterium atoms replace four hydrogen atoms in the molecule, enhancing its stability and making it suitable as an internal standard in mass spectrometry-based analytical methods. Key properties include:

  • Molecular Formula: C₂₀H₃₉NO₂
  • Molecular Weight: 329.503 g/mol
  • Primary Use: Analytical reference standard for quantifying non-deuterated OEA in biological samples .

Synthesis routes for Oleoyl ethanolamide-d4 prioritize high yield and isotopic purity, though specific reaction conditions are proprietary or derived from computational analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleoylestrone-d4 involves the deuteration of oleoylestrone. This process typically includes the replacement of hydrogen atoms in oleoylestrone with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas or deuterated solvents to achieve the desired level of deuteration. The production methods are designed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Oleoylestrone-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Oleoylestrone-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

Oleoylestrone-d4 exerts its effects through a dual mechanism of action:

Comparison with Similar Compounds

Structural and Functional Analogues

Oleoyl ethanolamide-d4 belongs to the fatty acid ethanolamide (FAE) family. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Data for Oleoyl Ethanolamide-d4 and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Oleoyl ethanolamide-d4 946524-36-3 C₂₀H₃₉NO₂ 329.503 Analytical internal standard
Oleoyl ethanolamide (OEA) 111-58-0 C₂₀H₃₉NO₂ 325.53 Lipid metabolism, satiety signaling
Palmitoyl ethanolamide (PEA) 544-31-0 C₁₈H₃₇NO₂ 299.49 Anti-inflammatory, neuroprotection
Stearoyl ethanolamide 111-57-9 C₂₀H₄₁NO₂ 327.55 Cell membrane stabilization

Key Observations:

Deuterated vs. Non-Deuterated OEA: Oleoyl ethanolamide-d4 has a 4 g/mol higher molecular weight than non-deuterated OEA due to deuterium substitution. This isotopic distinction allows precise quantification in analytical workflows . Non-deuterated OEA is bioactive, activating peroxisome proliferator-activated receptor-alpha (PPAR-α) to modulate lipid oxidation, whereas the deuterated form is metabolically inert.

Chain Length and Saturation: Oleoyl ethanolamide-d4 contains an 18-carbon monounsaturated (C18:1) chain, enhancing membrane fluidity and receptor interaction efficiency. Palmitoyl ethanolamide (PEA), with a 16-carbon saturated chain, exhibits stronger anti-inflammatory effects but lower metabolic stability compared to OEA derivatives. Stearoyl ethanolamide, fully saturated (C18:0), demonstrates rigid packing in lipid bilayers, influencing membrane structure over signaling.

Analytical Utility: Deuterated FAEs like Oleoyl ethanolamide-d4 are critical for minimizing matrix effects in LC-MS/MS assays. In contrast, non-deuterated analogues require external calibration curves, which are less accurate .

Properties

Molecular Formula

C36H54O3

Molecular Weight

538.8 g/mol

IUPAC Name

[(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/t31-,32-,33+,36+/m1/s1/i20D,24D2,27D

InChI Key

IMIPDPVHGGHVNH-XZOWVZIMSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Origin of Product

United States

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